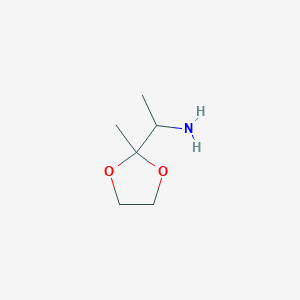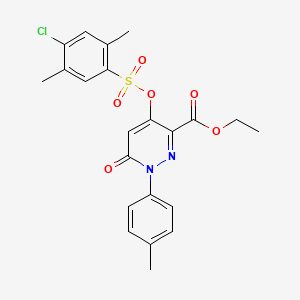
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, cyclization, and the use of protective groups to achieve desired structures. For instance, Mizuno et al. (2006) describe efficient syntheses of related compounds using methanesulfonyl as a protective group for Friedel–Crafts reactions, which could be applicable for synthesizing our compound of interest with modifications for the specific substituents present in its structure (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated using X-ray crystallography, NMR, and mass spectrometry. For example, Hu Yang (2009) determined the crystal structure of a related molecule, showcasing how such techniques can be utilized to understand the three-dimensional arrangement of atoms within a molecule and the interactions stabilizing its structure (Hu Yang, 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include nucleophilic substitutions, electrophilic additions, and cycloadditions. An example is provided by Machado et al. (2011), where ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation, demonstrating the regioselectivity and high yields that can be achieved with advanced synthesis techniques (Machado et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are critical for understanding their behavior in different environments and applications. While specific data on this compound was not found, studies like those by Dhandapani et al. (2017) on related molecules can provide insights into the methods used to analyze these properties, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are influenced by the molecular structure of the compound. The work by Naveen et al. (2021) on the synthesis and characterization of a novel pyrazole derivative provides an example of how various spectroscopic and analytical techniques are employed to understand these properties in depth (Naveen et al., 2021).
Scientific Research Applications
Reactions and Derivative Synthesis
Reactivity with Hydrazines : Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with p-toluene-sulfonylhydrazide to form various derivatives, such as 5-methyl-2-(toluene-4-sulfonyl)-1,2-dihydro-5H-pyrazolo[4,3-c]quinoline-3,4-dione, demonstrating the compound's reactivity and potential for creating new chemical entities (Ukrainets et al., 2009).
Formation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can react with substituted hydrazines in various solvents to produce mixtures of regioisomeric 3- and 5-substituted pyrazoles, highlighting the compound's utility in synthesizing pyrazole derivatives (Mikhed’kina et al., 2009).
Stereoselective Synthesis : A study on the stereoselective synthesis of highly functionalized [1,4]-thiazines utilized ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, demonstrating the compound's role in complex organic synthesis (Indumathi et al., 2007).
Pharmacological Applications
Synthesis of Metabolites : Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a related compound, has been synthesized as a metabolite of TAK-603, indicating potential pharmacological applications (Mizuno et al., 2006).
Antibacterial Activity : New ethyl thionicotinates and related heterocyclic compounds containing sulfonamide moieties have been synthesized and shown to possess antibacterial activity, suggesting possible medical applications (Gad-Elkareem & El-Adasy, 2010).
Industrial Applications
Pesticide Synthesis : A study on the synthetic process of the novel pesticide Chromafenozide utilized ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, indicating the compound's relevance in agricultural chemistry (Yao Shan, 2011).
Dye Complexation : The complexation of disperse dyes derived from thiophene with metals, using related compounds, has been explored for application on polyester and nylon fabrics, highlighting the compound's use in textile chemistry (Abolude et al., 2021).
properties
IUPAC Name |
ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)16-8-6-13(2)7-9-16)31-32(28,29)19-11-14(3)17(23)10-15(19)4/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJRYNKKZOMGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

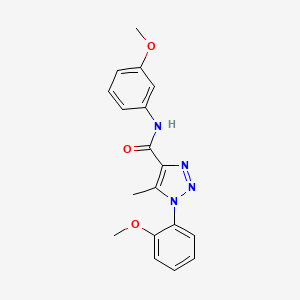
![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)



![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)
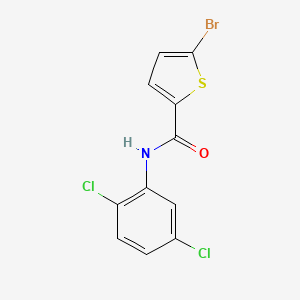
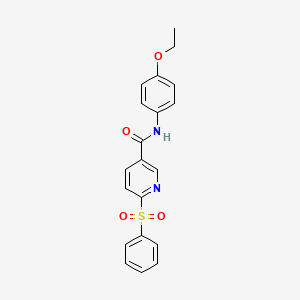
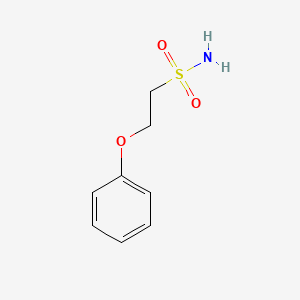
![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)
